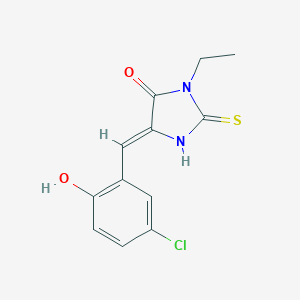
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted hydroxybenzylidene group attached to an imidazolidinone ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 3-ethyl-2-thioxo-4-imidazolidinone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research indicates possible applications in drug development, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- N′-(5-Chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide
- N′-(2,4-Dichlorobenzylidene)-4-dimethylaminobenzohydrazide
- 2,4-Dimethoxy-N-(5-chloro-2-hydroxybenzylidene)-benzenamine
Uniqueness
(5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one is unique due to its specific structural features, such as the combination of a chloro-substituted hydroxybenzylidene group with an imidazolidinone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11ClN2O2S |
|---|---|
Molecular Weight |
282.75g/mol |
IUPAC Name |
(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-15-11(17)9(14-12(15)18)6-7-5-8(13)3-4-10(7)16/h3-6,16H,2H2,1H3,(H,14,18)/b9-6- |
InChI Key |
CLQCZODJDKMHDY-TWGQIWQCSA-N |
SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)NC1=S |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)O)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[4-[2-[(2E)-2-[[5-(4-chloro-3-methoxycarbonylphenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B423996.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B423999.png)
![4-[(E)-{2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B424000.png)
![4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-(4-{[3-(trifluoromethyl)anilino]sulfonyl}phenyl)benzamide](/img/structure/B424001.png)
![Ethyl 4-[4-(2-{2-[(5-iodo-2-furyl)methylene]hydrazino}-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B424004.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide](/img/structure/B424005.png)
![N-(4-{[4-chloro-3-(trifluoromethyl)anilino]sulfonyl}phenyl)-2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)acetamide](/img/structure/B424006.png)
![2-(4-{(E)-[2-({(4-chlorophenyl)[(4-methoxyphenyl)sulfonyl]amino}acetyl)hydrazinylidene]methyl}phenoxy)-N-(2-phenylethyl)acetamide (non-preferred name)](/img/structure/B424007.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}acetamide](/img/structure/B424012.png)
![N-{4-[(3-chloro-2-methylanilino)sulfonyl]phenyl}-2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)acetamide](/img/structure/B424014.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B424015.png)
![2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B424016.png)
![N-{4-[(2,3-dichloroanilino)sulfonyl]phenyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B424017.png)
![2-[4-isopropyl(phenylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B424019.png)
